molecular formula C17H16O4 B5781616 1-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione CAS No. 29976-84-9

1-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione

Cat. No. B5781616
CAS RN: 29976-84-9
M. Wt: 284.31 g/mol
InChI Key: VCEIXMZBKPBKQX-UHFFFAOYSA-N
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Description

1-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione, also known as curcumin, is a natural compound found in turmeric. It has been widely studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. In

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione is complex and involves multiple pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Curcumin also activates the Nrf2 pathway, which is responsible for the induction of antioxidant enzymes. Additionally, 1-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione has been shown to inhibit the activity of various enzymes involved in cancer progression, such as COX-2, MMPs, and VEGF.
Biochemical and Physiological Effects:
Curcumin has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. It has also been shown to improve cognitive function, reduce the risk of cardiovascular diseases, and improve insulin sensitivity in diabetic patients.

Advantages and Limitations for Lab Experiments

Curcumin has several advantages for lab experiments, including its low toxicity and easy availability. However, its poor solubility and instability in aqueous solutions can limit its use in certain experiments. Additionally, the variability in the quality of commercial 1-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione preparations can affect the reproducibility of results.

Future Directions

Future research on 1-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione should focus on the development of new formulations and delivery systems that can improve its solubility and stability. Additionally, more studies are needed to understand the mechanism of action of 1-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione and its potential therapeutic effects in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione in humans.

Synthesis Methods

Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. The most common method of synthesis is extraction from turmeric, which involves the isolation of 1-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)-1,3-propanedioneoids from the rhizomes of the turmeric plant. Chemical synthesis involves the use of synthetic precursors to produce 1-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione, while microbial synthesis uses microorganisms to produce the compound.

Scientific Research Applications

Curcumin has been extensively studied for its potential therapeutic properties in various diseases, including cancer, diabetes, Alzheimer's disease, and cardiovascular diseases. Research has shown that 1-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione has anti-inflammatory, antioxidant, and anticancer effects, which make it a promising candidate for the development of new drugs.

properties

IUPAC Name

1-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-11-3-8-15(18)14(9-11)17(20)10-16(19)12-4-6-13(21-2)7-5-12/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEIXMZBKPBKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354553
Record name 1,3-Propanedione, 1-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione

CAS RN

29976-84-9
Record name 1,3-Propanedione, 1-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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